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molecular formula C6H5ClO4S2 B3054284 Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 59337-85-8

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No. B3054284
M. Wt: 240.7 g/mol
InChI Key: MRFIBCNQYJJOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224445

Procedure details

44.1 G. (0.18 mol) of the obtained 4-chlorosulfonylthiophene-3-carboxylic acid chloride are dissolved in 450 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 9 hours [until termination of the hydrogen chloride evolution]. The mixture is then evaporated to dryness in vacuo, the residue crystallizing out. There is obtained 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester, which can be converted into the 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[3,4-e]-1,2-thiazine-3-carboxamide 1,1-dioxide in a manner analogous to that described in the last four paragraphs of Example 5.
Name
4-chlorosulfonylthiophene-3-carboxylic acid chloride
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[C:6]([C:10](Cl)=[O:11])=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3].[CH3:13][OH:14].Cl>C(Cl)(Cl)Cl>[CH3:13][O:14][C:10]([C:6]1[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])=[CH:9][S:8][CH:7]=1)=[O:11]

Inputs

Step One
Name
4-chlorosulfonylthiophene-3-carboxylic acid chloride
Quantity
0.18 mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=CSC1)C(=O)Cl
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallizing out

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CSC=C1S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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